ER-34122 is a chemical compound recognized for its role as a dual inhibitor of 5-lipoxygenase and cyclooxygenase enzymes. These enzymes are involved in the inflammatory response, making ER-34122 a potential candidate for therapeutic applications in conditions characterized by excessive inflammation. The compound is noted for its poor water solubility, which poses challenges for its formulation and delivery in clinical settings.
ER-34122 is classified as a benzamide derivative. It has been studied primarily in the context of its anti-inflammatory properties. The compound's ability to inhibit both 5-lipoxygenase and cyclooxygenase positions it within a class of drugs that target multiple pathways in inflammatory processes, potentially enhancing therapeutic efficacy compared to selective inhibitors. Its structural characteristics contribute to its classification and functional profile.
The synthesis of ER-34122 involves several steps that can vary based on the specific route chosen by researchers. The most common methods include:
Technical details often include temperature control, reaction time, and solvent choice, which are critical for optimizing yield and purity.
ER-34122 has a complex molecular structure characterized by the following features:
ER-34122 undergoes several chemical reactions relevant to its function as an enzyme inhibitor:
These reactions highlight the importance of understanding both the chemical stability and reactivity of ER-34122 in various environments.
The mechanism of action for ER-34122 involves:
Quantitative data from preclinical studies demonstrate significant reductions in inflammatory responses when administered in animal models.
ER-34122 exhibits several notable physical and chemical properties:
These properties are essential for formulation development and therapeutic application.
ER-34122 has potential applications in various scientific fields:
ER-34122 is an investigational small molecule compound that represents a significant advancement in the pharmacological targeting of inflammatory pathways through dual inhibition of key enzymatic systems. As a synthetic agent designed to simultaneously block both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) activities, it occupies a distinctive niche in anti-inflammatory drug development. This dual-action mechanism addresses fundamental limitations of conventional nonsteroidal anti-inflammatory drugs (NSAIDs), which typically inhibit only the COX pathway while potentially diverting arachidonic acid metabolism toward leukotriene production through the 5-LOX pathway—a shift implicated in gastrointestinal and cardiovascular complications [5]. The molecular strategy underpinning ER-34122 stems from the recognition that coordinated inhibition of both pathways may yield broader anti-inflammatory efficacy while mitigating adverse effects associated with selective COX inhibition [7] [8]. Preclinical evidence positions ER-34122 as a candidate with particular relevance for autoimmune and chronic inflammatory conditions where multiple eicosanoid pathways contribute to pathogenesis [1] [7].
The development of ER-34122 emerged from systematic efforts to overcome limitations inherent in traditional anti-inflammatory agents. Conventional NSAIDs inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin-mediated inflammation but inadvertently shunting arachidonic acid metabolism toward the 5-lipoxygenase (5-LOX) pathway. This metabolic diversion increases production of pro-inflammatory leukotrienes, potentially exacerbating inflammation and contributing to drug-induced complications like gastrointestinal mucosal injury [5]. ER-34122 was engineered to address this limitation through simultaneous inhibition of both COX and 5-LOX enzymes—a strategy hypothesized to deliver superior anti-inflammatory efficacy while reducing adverse effects [7] [8].
Mechanistically, ER-34122 disrupts the arachidonic acid cascade at its bifurcation point. COX enzymes (particularly COX-2) catalyze the conversion of arachidonic acid to prostaglandins and thromboxanes, while 5-LOX catalyzes the formation of leukotrienes (notably LTB4)—potent mediators of neutrophil chemotaxis, vascular permeability, and sustained inflammation implicated in autoimmune pathology [5] [7]. Biochemical characterization confirms ER-34122's capacity to inhibit both enzyme classes with significant potency, thereby reducing the production of multiple inflammatory mediators, including prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) [7] [8].
Table 1: Key Research Milestones in ER-34122 Development
Research Phase | Key Findings | Reference |
---|---|---|
Initial Discovery | Identification of dual COX/5-LOX inhibitory activity and anti-inflammatory efficacy in cellular models | [7] [8] |
Mechanistic Confirmation | Demonstration of simultaneous reduction in prostaglandin and leukotriene production in macrophage assays | [7] |
In Vivo Validation | Confirmation of oral bioavailability and anti-inflammatory activity in rodent inflammation models | [8] |
Development Status | Classified as "Discontinued" in pharmaceutical databases, indicating cessation of clinical advancement | [1] |
Despite promising preclinical data demonstrating oral activity and significant anti-inflammatory effects in experimental models, ER-34122's development trajectory halted prior to clinical validation. Pharmaceutical databases uniformly classify it as "Discontinued" in the discovery phase, indicating that further clinical advancement was terminated for undisclosed reasons—a common fate for many investigational compounds due to strategic, economic, or unobserved toxicity considerations rather than necessarily reflecting efficacy shortcomings [1].
ER-34122 possesses a structurally complex, synthetically-derived molecular architecture designed for optimal interaction with enzymatic targets. Its systematic IUPAC name, 5-((1,5-bis(4-methoxyphenyl)-1H-pyrazol-3-yl)dimethoxymethyl)-2-chlorobenzamide, precisely describes the arrangement of atoms and functional groups comprising this potent dual inhibitor [3]. The molecular formula is C₂₇H₂₆ClN₃O₅, corresponding to a molecular weight of 507.97 g/mol [3] [7].
Structurally, ER-34122 features several pharmacologically significant elements:
This specific arrangement creates a spatially extended molecule capable of engaging both COX and 5-LOX enzymatic sites. Computational analyses suggest the 4-methoxyphenyl groups and chlorinated benzamide moiety may critically anchor the molecule within hydrophobic regions of these enzymes, while the pyrazole core and methoxy groups could participate in hydrogen bonding or polar interactions [5] [7]. The molecule's structural complexity reflects sophisticated medicinal chemistry optimization aimed at achieving balanced potency against two distinct enzymatic targets—a significant challenge in dual inhibitor design [5].
Table 2: ER-34122 Chemical Identity Profile
Property | Specification |
---|---|
Systematic Name | 5-((1,5-bis(4-methoxyphenyl)-1H-pyrazol-3-yl)dimethoxymethyl)-2-chlorobenzamide |
CAS Registry Number | 179325-62-3 |
Molecular Formula | C₂₇H₂₆ClN₃O₅ |
Molecular Weight | 507.97 g/mol |
SMILES Notation | O=C(N)C1=CC(C(OC)(C2=NN(C3=CC=C(OC)C=C3)C(C4=CC=C(OC)C=C4)=C2)OC)=CC=C1Cl |
InChI Key | USJVSASRKOHVHQ-UHFFFAOYSA-N |
Canonical SMILES | COC1C=CC(=CC=1)N1N=C(C=C1C1C=CC(=CC=1)OC)C(OC)(OC)C1C=C(C(N)=O)C(Cl)=CC=1 |
Chemical Classification | Synthetic small molecule; substituted bis-aryl pyrazole derivative |
The dimethoxymethyl substituent merits particular attention as a structural feature potentially enhancing metabolic stability compared to simpler alkyl chains, possibly extending plasma half-life. Meanwhile, the chlorine atom ortho to the carboxamide group likely influences electron distribution and molecular conformation, potentially optimizing target engagement [3]. While detailed crystallographic studies of ER-34122 bound to its targets remain unpublished, its design exemplifies structure-based approaches targeting conserved features in the arachidonic acid-binding pockets of COX and 5-LOX enzymes [5].
ER-34122's dual pharmacodynamic profile confers significant theoretical advantages for modulating pathological inflammation central to autoimmune pathogenesis. Autoimmune diseases (AIDs)—including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD)—involve complex, self-perpetuating inflammatory cascades where both prostaglandins and leukotrienes act as critical mediators. These eicosanoids drive tissue infiltration by innate and adaptive immune cells, promote vascular permeability, stimulate cytokine production, and directly damage tissues [2] [6]. By simultaneously suppressing COX-2-derived prostaglandins (e.g., PGE₂) and 5-LOX-derived leukotrienes (e.g., LTB₄), ER-34122 potentially disrupts multiple nodes within these pathological networks [5] [7].
At the cellular level, ER-34122's mechanism holds particular relevance for autoimmune dysregulation:
The therapeutic rationale extends beyond symptomatic control toward potentially modifying disease progression. In chronic autoimmune conditions, persistent inflammation drives progressive tissue destruction (e.g., joint erosion in RA, demyelination in MS). By more comprehensively suppressing the inflammatory cascade at its enzymatic origin, dual inhibitors like ER-34122 might theoretically attenuate structural damage more effectively than single-pathway inhibitors [5] [7]. Furthermore, the potential to reduce corticosteroid or conventional NSAID dosing could mitigate long-term toxicity concerns in these chronic diseases [5].
Despite its discontinued status, ER-34122 remains a valuable pharmacological tool for understanding inflammatory cascades in autoimmunity. Its demonstrated activity validates the dual inhibition concept as biologically feasible and therapeutically relevant. Current research continues exploring this mechanism through structurally distinct molecules, acknowledging ER-34122's contribution to establishing this promising therapeutic paradigm [5] [7] [8].
Table 3: Key Inflammatory Mediators Targeted by ER-34122 in Autoimmunity
Enzyme Pathway | Key Mediators Affected | Pro-Inflammatory Roles in Autoimmunity |
---|---|---|
Cyclooxygenase (COX) | Prostaglandin E₂ (PGE₂), Prostacyclin (PGI₂), Thromboxane A₂ (TXA₂) | Vasodilation, edema, pain sensitization, fever promotion, macrophage activation, Th17 differentiation enhancement |
5-Lipoxygenase (5-LOX) | Leukotriene B₄ (LTB₄), Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) | Neutrophil chemotaxis & activation, vascular permeability, T-cell activation, bronchoconstriction (in asthma), fibroblast proliferation |
Conclusion of IntroductionER-34122 exemplifies the rational design of multifunctional anti-inflammatory agents targeting enzymatically distinct but biologically interconnected pathways. Its sophisticated chemical architecture enables engagement with both COX and 5-LOX enzymes, positioning it as a promising candidate for disrupting the self-sustaining inflammatory loops characteristic of autoimmune pathology. While its discontinuation precludes clinical application, ER-34122 remains a conceptually important compound that informs ongoing efforts to develop safer, more effective dual-action anti-inflammatory therapeutics. Future research inspired by this molecule will likely focus on enhancing selectivity, optimizing pharmacokinetics, and identifying autoimmune patient subsets most likely to benefit from comprehensive eicosanoid pathway inhibition.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: